molecular formula C16H10N2O3S2 B12120817 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12120817
M. Wt: 342.4 g/mol
InChI Key: OUUMKEDTJRCAKV-LCYFTJDESA-N
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Description

4-[(5Z)-4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS: 101439-76-3, molecular formula: C₁₇H₁₁NO₃S₂) is a rhodanine-derived compound characterized by a pyridin-4-ylmethylidene substituent at the 5-position and a benzoic acid group at the 3-position of the thiazolidinone core . Its Z-configuration at the exocyclic double bond ensures a planar structure critical for binding to biological targets.

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(9-10-5-7-17-8-6-10)23-16(22)18(14)12-3-1-11(2-4-12)15(20)21/h1-9H,(H,20,21)/b13-9-

InChI Key

OUUMKEDTJRCAKV-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Overview

This two-step method involves forming a Schiff base intermediate from 4-aminobenzoic acid and pyridine-4-carbaldehyde, followed by cyclization with mercaptoacetic acid.

Step 1: Schiff Base Formation

Reagents :

  • 4-Aminobenzoic acid

  • Pyridine-4-carbaldehyde

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Conditions :

  • Reflux at 80°C for 6–8 hours.

  • Isolation via precipitation in ice-cold water.

Intermediate :
4-[(Pyridin-4-ylmethylidene)amino]benzoic acid (Yield: 70–85%).

Step 2: Thiazolidinone Cyclization

Reagents :

  • Schiff base intermediate

  • Mercaptoacetic acid

  • Anhydrous ZnCl₂ (catalyst)

  • DMF (solvent)

Conditions :

  • Reflux at 120°C for 8–12 hours.

  • Precipitation in water and recrystallization from DMF.

Product :
4-[(5Z)-4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (Yield: 60–75%).

Mechanism

The nucleophilic attack of mercaptoacetate on the imine carbon generates a thioether intermediate, which cyclizes to form the thiazolidinone ring. The Z -configuration is favored due to steric and electronic factors during cyclization.

One-Pot Multicomponent Synthesis

Reaction Overview

This method streamlines synthesis by combining 4-aminobenzoic acid, pyridine-4-carbaldehyde, and mercaptoacetic acid in a single pot.

Reagents :

  • 4-Aminobenzoic acid

  • Pyridine-4-carbaldehyde

  • Mercaptoacetic acid

  • Bi(SCH₂COOH)₃ catalyst (5 mol%)

Conditions :

  • Solvent-free, 70°C for 4–6 hours.

Product :
Direct formation of the target compound (Yield: 78–82%).

Advantages

  • Eliminates intermediate isolation.

  • Higher yields due to reduced side reactions.

Holmberg Method Adaptation

Reaction Overview

Adapted from rhodanine synthesis, this route uses bis(carboxymethyl)trithiocarbonate (2 ) to form the thiazolidinone core.

Reagents :

  • 4-Aminobenzoic acid

  • Bis(carboxymethyl)trithiocarbonate

  • Pyridine-4-carbaldehyde

  • Acetic acid (solvent)

Conditions :

  • Reflux at 100°C for 12 hours.

  • Column chromatography purification (silica gel, ethyl acetate/hexane).

Product :
Target compound (Yield: 65–70%).

Limitations

  • Requires rigorous purification to avoid thiourea byproducts.

Knoevenagel Condensation

Reaction Overview

This method forms the exocyclic double bond via condensation between a preformed thiazolidinone and pyridine-4-carbaldehyde.

Reagents :

  • 3-Amino-2-thioxothiazolidin-4-one

  • Pyridine-4-carbaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

Conditions :

  • Reflux at 120°C for 24 hours.

  • Recrystallization from ethanol.

Product :
Target compound (Yield: 70–75%).

Stereochemical Control

The Z -isomer predominates due to kinetic control during aldol-like condensation.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Schiff Base Cyclization4-Aminobenzoic acid, Pyridine-4-carbaldehyde, Mercaptoacetic acidReflux, DMF, ZnCl₂60–75%High purity, ScalableMulti-step, Long reaction times
One-Pot MulticomponentSame as above + Bi(SCH₂COOH)₃Solvent-free, 70°C78–82%Efficient, Reduced stepsCatalyst cost
Holmberg AdaptationBis(carboxymethyl)trithiocarbonateReflux, Acetic acid65–70%Avoids Schiff base formationByproduct formation
Knoevenagel CondensationPreformed thiazolidinone, PiperidineEthanol, 120°C70–75%Stereoselective for Z -isomerRequires pre-synthesized intermediate

Mechanistic Insights and Optimization

Catalytic Enhancements

  • Bi(SCH₂COOH)₃ in one-pot methods accelerates imine formation and cyclization, improving yields by 15–20% compared to ZnCl₂.

  • Piperidine in Knoevenagel reactions enhances enolate formation, critical for Z -selectivity.

Solvent Effects

  • DMF facilitates high-temperature cyclization but complicates purification.

  • Ethanol in Knoevenagel reactions balances reactivity and environmental safety .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential therapeutic effects, including:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar thiazolidinone structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research. For example, derivatives of thiazolidinones have been tested against several cancer cell lines, revealing significant cytotoxic effects. A study highlighted that modifications to the thiazolidinone structure could enhance potency against specific cancer types, particularly those involving DYRK1A kinase inhibition .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in disease processes. Notably, it has shown inhibitory effects on DYRK1A, which is implicated in neurodegenerative diseases and certain cancers . This suggests that the compound could serve as a lead structure for developing new therapeutics targeting these conditions.

Synthesis and Characterization

The synthesis of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions, including condensation reactions between thiazolidinones and various aldehydes to form the desired product . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with potential for further development into new antibiotics.
Anticancer ActivityIdentified as a potent inhibitor of DYRK1A with significant cytotoxicity against cancer cell lines.
Enzyme InhibitionHighlighted the importance of structural modifications for enhancing enzyme inhibitory activity related to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

  • 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid (CAS: 862827-52-9) Structural Difference: The benzoic acid group is at the meta position (3-position) instead of para (4-position). This compound shows comparable enzyme inhibitory activity but lower bioavailability due to reduced planarity .
  • 4-[(5Z)-5-(Pyridin-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid

    • Structural Difference : Pyridin-2-ylmethylidene substituent instead of pyridin-4-yl.
    • Impact : The 2-pyridyl group introduces steric hindrance near the nitrogen lone pair, reducing electron-withdrawing effects. This derivative was patented for metabolic bone diseases, suggesting distinct target specificity compared to the 4-pyridyl analogue .

Heterocyclic Substituent Variations

  • {(5Z)-4-Oxo-5-[(5-Phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid

    • Structural Difference : Thienyl group replaces pyridinyl, with an acetic acid side chain.
    • Impact : The thiophene ring enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound exhibited potent antimicrobial activity in preclinical studies .
  • (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic Acid

    • Structural Difference : Indole substituent at the 5-position.
    • Impact : The indole group’s bulkiness and π-π stacking capacity improve binding to hydrophobic enzyme pockets. This derivative is a lead candidate for antibacterial/antifungal agents .

Functional Group Modifications

  • 4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic Acid (3d) Structural Difference: Addition of a 4-hydroxy-3-methoxybenzylidene group and acetyl-amino linker. Impact: The polar hydroxyl and methoxy groups enhance hydrogen bonding, making this compound a potent aldose reductase inhibitor (IC₅₀: 0.8 µM) for diabetic complications .

Key SAR Insights:

Pyridinyl Position : 4-Pyridinyl enhances electronic conjugation, favoring kinase interactions, while 2-pyridinyl shifts target specificity.

Aromatic Substituents : Bulky groups (e.g., indole) improve target binding via hydrophobic interactions but may reduce solubility.

Acid Group Position : Para-substituted benzoic acid optimizes planarity and bioavailability compared to meta isomers.

Biological Activity

4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone ring and a benzoic acid moiety, suggests a diverse array of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is C17H13N3O2S2C_{17}H_{13}N_{3}O_{2}S_{2}, with a molecular weight of approximately 355.4 g/mol. The structure includes:

  • Thiazolidinone ring : Contributes to the compound's reactivity and biological interactions.
  • Pyridine substituent : Enhances potential interactions with biological targets.
  • Benzoic acid moiety : Provides additional functional properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.5 µg/mL against S. aureus .

Anticancer Properties

Thiazolidinone derivatives are recognized for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. For instance, derivatives have been shown to target the YycG histidine kinase pathway, crucial for bacterial virulence and biofilm formation .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid may be attributed to its ability to inhibit COX enzymes and other inflammatory mediators. Compounds from the thiazolidinone class have been explored for their potential to reduce inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes involved in disease pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic effects.
  • Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation in bacteria, enhancing their effectiveness against infections .

Study on Antibiofilm Activity

A recent study evaluated the antibiofilm activity of various thiazolidinone derivatives against Staphylococcus epidermidis. The results indicated that certain derivatives exhibited over 50% reduction in biofilm formation at concentrations correlating with their MICs . This highlights the potential application of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid in treating biofilm-associated infections.

Anticancer Activity Investigation

Another research focused on the anticancer properties of thiazolidinone derivatives, demonstrating significant inhibition of cancer cell lines at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Comparative Table of Biological Activities

Compound ClassBiological ActivityNotable Findings
Thiazolidinone DerivativesAntimicrobialEffective against S. aureus (MIC = 0.5 µg/mL)
ThiazolidinonesAnticancerInduced apoptosis in cancer cell lines
Pyridine-substituted Benzoic AcidsAnti-inflammatoryReduced COX enzyme activity

Q & A

Basic: What are the standard synthetic routes for 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the thiazolidinone core via cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid/DMF .
  • Step 2: Condensation of the thiazolidinone intermediate with pyridine-4-carbaldehyde under basic conditions to introduce the (Z)-configured pyridinylmethylidene group .
  • Step 3: Coupling with benzoic acid derivatives using carbodiimide-based coupling agents .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from DMF/ethanol mixtures ensures high purity (>95%) .

Basic: How is the compound structurally characterized in academic research?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the Z-configuration of the pyridinylmethylidene group and the thiazolidinone ring geometry .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 413.05) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly the (5Z) conformation .

Basic: What in vitro assays are used to screen its biological activity?

Standard protocols include:

  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
  • Anti-inflammatory Activity: COX-2 inhibition assays using ELISA kits .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Critical parameters for yield and reproducibility:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves condensation selectivity .
  • Catalysts: Lewis acids (e.g., ZnCl2) accelerate thiazolidinone formation, reducing side products .
  • Temperature Control: Maintaining 60–80°C during condensation prevents thermal degradation of the pyridinyl group .
  • Quality Control: In-line FTIR monitors reaction progress, ensuring >90% conversion .

Advanced: How to design interaction studies with biological targets?

Methodological approaches include:

  • Protein Binding Assays: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like PPAR-γ or EGFR .
  • Molecular Docking: AutoDock Vina predicts binding modes, focusing on hydrogen bonding between the thioxo group and catalytic residues .
  • Metabolic Stability Testing: Liver microsome assays (human/rat) evaluate cytochrome P450-mediated degradation .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Strategies for comparative analysis:

  • SAR Tables: Compare derivatives (e.g., pyridin-2-yl vs. pyridin-4-yl substitution) to identify critical functional groups. For example:
Compound ModificationBiological Activity ShiftReference
Replacement of pyridin-4-yl with pyridin-2-ylReduced COX-2 inhibition (IC50 ↑ 2.5-fold)
Substitution of benzoic acid with hexanoic acidEnhanced antimicrobial activity (MIC ↓ 4-fold)
  • Computational Modeling: Density functional theory (DFT) calculates electronic effects (e.g., charge distribution on the thiazolidinone ring) to explain potency variations .

Advanced: What strategies mitigate toxicity in preclinical development?

  • Prodrug Design: Esterification of the benzoic acid group improves solubility and reduces renal toxicity .
  • Metabolite Profiling: LC-MS/MS identifies reactive intermediates (e.g., epoxide formation) for structural modification .
  • In Vivo Safety: Acute toxicity studies in rodents (LD50 determination) guide dose optimization .

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